molecular formula C15H15BrN2OS B4764783 (4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4764783
M. Wt: 351.3 g/mol
InChI Key: DMLFPNJTFZASHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a brominated thiophene ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

  • Step 1: Synthesis of 4-Bromo-2-thiophenylboronic acid

    • React 4-bromo-2-thiophenyl with a boronic acid derivative under palladium catalysis.
    • Conditions: Use a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
  • Step 2: Coupling with 4-Phenylpiperazine

    • The 4-bromo-2-thiophenylboronic acid is then coupled with 4-phenylpiperazine using a palladium catalyst.
    • Conditions: Employ a base such as sodium carbonate in an aqueous medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilize nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated thiophene ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its combination of a brominated thiophene ring and a phenylpiperazine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific receptor interactions and electronic characteristics.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-12-10-14(20-11-12)15(19)18-8-6-17(7-9-18)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLFPNJTFZASHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 6
(4-BROMO-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.